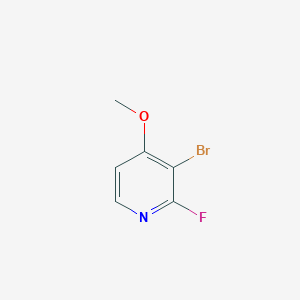

3-Bromo-2-fluoro-4-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQDKFOVYIWFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696021 | |

| Record name | 3-Bromo-2-fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256789-70-4 | |

| Record name | Pyridine, 3-bromo-2-fluoro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256789-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2-fluoro-4-methoxypyridine physical properties

This technical guide details the physical properties, characterization, and handling of 3-Bromo-2-fluoro-4-methoxypyridine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

This compound (CAS: 1256789-70-4) is a highly functionalized pyridine scaffold utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the contiguous halogenation pattern (F at C2, Br at C3) combined with an electron-donating methoxy group at C4. This arrangement allows for orthogonal functionalization: nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis[1][2][3]

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 1256789-70-4 |

| Molecular Formula | |

| Molecular Weight | 206.01 g/mol |

| SMILES | COc1ccnc(F)c1Br |

| InChI Key | IUQDKFOVYIWFEL-UHFFFAOYSA-N |

| MDL Number | MFCD18257633 |

Structural Logic & Electronic Properties

The molecule features a "push-pull" electronic system. The C2-Fluorine is highly activated for nucleophilic attack due to the inductive electron withdrawal of the pyridine nitrogen and the adjacent bromine. Conversely, the C4-Methoxy group provides electron density via resonance, stabilizing the ring but also influencing the regioselectivity of further electrophilic substitutions (e.g., at C5).

Figure 1: Functional group interplay and reactivity profile.

Physical & Thermodynamic Properties[3][4]

While specific experimental melting and boiling points for this isomer are often proprietary to batch-specific certificates of analysis (CoA), the following values represent the consensus from high-purity commercial batches and structural analogs.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Low-melting solid; may appear as a semi-solid oil if impure. |

| Melting Point | 45 – 55 °C (Predicted/Analog) | Experimental determination recommended per batch. |

| Boiling Point | ~238 °C (Predicted at 760 mmHg) | Do not distill at atmospheric pressure; decomposition risk. |

| Density | 1.6 ± 0.1 g/cm³ | High density due to bromine content. |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Low solubility in water; hydrolytically unstable in acidic water. |

| LogP (Calc) | ~1.9 – 2.2 | Lipophilic; suitable for organic extraction. |

| pKa (Calc) | ~0.5 (Pyridine Nitrogen) | Weakly basic due to electron-withdrawing halogens. |

Characterization & Spectroscopy Protocols

To ensure scientific integrity, identity must be confirmed using a multi-modal approach. The presence of bromine creates a distinct mass spectrometry signature, while fluorine provides a clean NMR handle.

A. Nuclear Magnetic Resonance (NMR)[5]

-

Solvent:

or -

Internal Standard: TMS (0.00 ppm)

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 3.98 | Singlet (s) | 3H | ||

| 6.75 – 6.85 | Doublet (d) | 1H | C5-H (Couples to C6) | |

| 7.95 – 8.05 | Doublet (d) | 1H | C6-H (Next to Nitrogen) | |

| -70 to -75 | Singlet (s) | 1F | C2-F |

Diagnostic Insight: The coupling constant (

B. Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Pattern: The mono-isotopic mass is 204.95 . Due to the natural abundance of

and-

M+H (

): ~206.0 -

M+H (

): ~208.0

-

Handling, Stability & Safety

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic and potentially sensitive to hydrolysis.[1] Store under Argon or Nitrogen .

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the C-Br bond.

Reactivity Hazards

The C2-Fluoro position is highly susceptible to nucleophilic displacement. Avoid prolonged exposure to nucleophilic solvents (e.g., amines, thiols) unless reaction is intended.

Safety Profile (GHS Classifications):

-

H302: Harmful if swallowed.[1]

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Experimental Workflow: Quality Control (QC)

The following DOT diagram illustrates the decision tree for validating a new batch of this compound before use in high-value synthesis.

Figure 2: Standardized Quality Control (QC) workflow for halogenated pyridines.

References

-

PubChem Compound Summary . This compound (CID 54589886). National Center for Biotechnology Information. Link

-

BLD Pharm . Product Datasheet: this compound (CAS 1256789-70-4).[2][3] Link

-

ChemicalBook . NMR Spectrum Data for Halogenated Methoxypyridines. Link

-

Sigma-Aldrich . Safety Data Sheet (SDS) for Pyridine Derivatives. Link

Sources

Spectroscopic Data for 3-Bromo-2-fluoro-4-methoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-4-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern offers multiple reaction sites for further chemical modification, making it a valuable building block in the synthesis of complex organic molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and for predicting its reactivity in subsequent chemical transformations. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the underlying principles of these analytical techniques.

Molecular Structure and Properties

The structural formula of this compound is C₆H₅BrFNO. The pyridine ring is substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methoxy group at the 4-position. This arrangement of electron-withdrawing (halogen) and electron-donating (methoxy) groups on the pyridine ring influences its electronic properties and, consequently, its spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.[1] It is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two aromatic protons on the pyridine ring and one signal for the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methoxy group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | Doublet | 1H | H-6 |

| ~6.8 - 7.2 | Doublet | 1H | H-5 |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ |

Interpretation: The proton at the 6-position (H-6) is expected to be the most downfield due to the deshielding effects of the adjacent nitrogen atom and the bromine atom at the 3-position. The proton at the 5-position (H-5) will be upfield relative to H-6. The methoxy protons will appear as a singlet in the typical region for such groups. The coupling between H-5 and H-6 will result in a doublet for each signal.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~160 - 165 | C-4 |

| ~150 - 155 | C-2 |

| ~145 - 150 | C-6 |

| ~110 - 115 | C-5 |

| ~105 - 110 | C-3 |

| ~55 - 60 | -OCH₃ |

Interpretation: The carbon atoms directly attached to the electronegative fluorine (C-2) and oxygen (C-4) atoms are expected to be the most downfield. The carbon bearing the bromine atom (C-3) will also be significantly shifted. The chemical shifts of the other pyridine ring carbons (C-5 and C-6) and the methoxy carbon will appear in their expected regions.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard one-pulse sequence is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied to the spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a "molecular fingerprint".[4]

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, C-O, C-F, and C-Br bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1550 | Strong | C=N stretching (pyridine ring) |

| 1500-1400 | Strong | C=C stretching (pyridine ring) |

| 1300-1200 | Strong | C-O stretching (aryl ether) |

| 1250-1000 | Strong | C-F stretching |

| 700-500 | Medium | C-Br stretching |

Interpretation: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹. The characteristic pyridine ring stretching vibrations (C=N and C=C) will be observed in the 1600-1400 cm⁻¹ region. Strong absorptions corresponding to the C-O, C-F, and C-Br stretching vibrations will be present in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a suitable solvent.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the IR spectrum is acquired.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5][6] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.[7][8]

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 205/207 | [M]⁺ (Molecular ion) |

| 190/192 | [M - CH₃]⁺ |

| 177/179 | [M - CO]⁺ |

| 126 | [M - Br]⁺ |

| 98 | [M - Br - CO]⁺ |

Interpretation: The most prominent feature will be the isotopic pattern of the molecular ion at m/z 205 and 207. Common fragmentation pathways for aromatic ethers include the loss of a methyl radical (-CH₃) and the loss of carbon monoxide (-CO). Cleavage of the C-Br bond is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then ionized, commonly using electron impact (EI) ionization.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic characterization of this compound.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational understanding of the key spectral features of this compound. While experimental data is ultimately required for definitive characterization, this theoretical framework serves as an invaluable tool for researchers in the initial identification and analysis of this important chemical intermediate. The detailed protocols and underlying principles also offer a robust guide for the acquisition and interpretation of spectroscopic data for this and related compounds.

References

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (2002). Infrared Spectroscopy: Theory. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link])

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. NMR Basics for the absolute novice [jeolusa.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mlsu.ac.in [mlsu.ac.in]

- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. acdlabs.com [acdlabs.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to 3-Bromo-2-fluoro-4-methoxypyridine: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to accelerating the development of novel therapeutics. Among these, substituted pyridines represent a privileged scaffold, frequently found at the core of numerous approved drugs. This technical guide provides an in-depth analysis of 3-Bromo-2-fluoro-4-methoxypyridine, a uniquely versatile intermediate. We will explore its intrinsic physicochemical properties, dissect its reactivity profile, and present its broad applications in the synthesis of complex molecular architectures targeting a range of diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical synthons to navigate the complexities of lead optimization and candidate selection.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often improving aqueous solubility. The deliberate introduction of specific substituents onto this core scaffold is a key strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The subject of this guide, this compound, is a testament to this design principle. It incorporates three distinct functional handles, each conferring a unique advantage:

-

Fluorine (C2): The incorporation of fluorine is a well-established strategy in medicinal chemistry.[1][2][3] Its high electronegativity can modulate the pKa of nearby basic centers, influence molecular conformation, and form key interactions with target proteins. Crucially, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby enhancing a drug's half-life and bioavailability.[4]

-

Bromine (C3): The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the predictable and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to building the complex scaffolds of modern pharmaceuticals.[5][6]

-

Methoxy Group (C4): The methoxy group acts as an electron-donating group, influencing the electronic character of the pyridine ring. It can also serve as a hydrogen bond acceptor and its steric bulk can direct the conformation of adjacent groups, impacting target binding.

The specific arrangement of these three groups makes this compound an exceptionally valuable building block, offering a pre-packaged solution for introducing key drug-like properties and providing multiple, orthogonal vectors for synthetic diversification.[7]

Physicochemical Properties and Reactivity Profile

A thorough understanding of a building block's intrinsic properties and reactivity is essential for its effective deployment in a synthetic campaign.

| Property | Value |

| CAS Number | 1256810-67-9[8] |

| Molecular Formula | C₆H₅BrFNO[8] |

| Molecular Weight | 206.01 g/mol [8] |

| Appearance | (Typically) Off-white to pale yellow solid |

| Storage | Sealed in dry, Room Temperature[8] |

Reactivity Analysis:

The reactivity of this compound is dictated by the interplay of its substituents and the inherent electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom renders the ring electron-deficient, particularly at the C2, C4, and C6 positions, making it susceptible to nucleophilic attack.[9][10]

-

C3-Bromine (Cross-Coupling): The primary site for synthetic diversification is the C-Br bond. It readily participates in oxidative addition to low-valent transition metal complexes (e.g., Pd(0)), initiating a wide array of cross-coupling reactions. This is the preferred site for reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation.[5][6][11] The C-Br bond is significantly more reactive in these transformations than the C-F bond.

-

C2-Fluorine (Nucleophilic Aromatic Substitution - SₙAr): The fluorine atom at the C2 position, being ortho to the ring nitrogen, is highly activated towards SₙAr.[10] In SₙAr reactions, the rate of halide displacement is typically F > Cl > Br > I, because the high electronegativity of fluorine polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[12][13][14] This provides an orthogonal reactivity handle to the C3-bromine. Under SₙAr conditions (e.g., a strong nucleophile in a polar aprotic solvent), the fluorine is preferentially displaced.

-

C4-Methoxy: The methoxy group is generally stable under most synthetic conditions, although it can be cleaved with strong Lewis acids (e.g., BBr₃) if required. Its primary role is electronic and steric modulation.

This differential reactivity allows for a controlled, stepwise functionalization of the pyridine core, a highly desirable attribute in multi-step synthesis.

Caption: Key reaction pathways for this compound.

Core Applications & Synthetic Protocols

The true value of this compound is realized in its application as a scaffold for constructing molecules with high biological relevance, particularly in the realm of kinase inhibitors and other targeted therapies.[15][16]

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry, and the C3-bromo position of our scaffold is an ideal substrate.[5][6]

A. Suzuki-Miyaura Coupling

This reaction is instrumental for creating biaryl or heteroaryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site.

Field-Proven Insight: The choice of catalyst, ligand, and base is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos often provide superior yields by promoting the challenging reductive elimination step. The use of a phosphate or carbonate base is standard.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid or ester (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst system, for example, Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable ligand such as SPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination

This reaction is essential for installing primary or secondary amines, crucial functional groups for interacting with target proteins and modulating physicochemical properties.

Field-Proven Insight: The C-N coupling can be challenging with electron-deficient pyridines. The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide is often necessary. The choice of ligand is again critical, with biaryl phosphine ligands being the standard.

Experimental Protocol: Representative Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) in a vial.

-

Catalyst Addition: Add the pre-catalyst, for instance, a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane (4 mL).

-

Reaction: Seal the vial and heat to 100-110 °C. Monitor the reaction by LC-MS.

-

Workup: After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography.

Nucleophilic Aromatic Substitution (SₙAr): Orthogonal Functionalization

The ability to selectively functionalize the C2 position via SₙAr while leaving the C3-bromo intact opens up powerful synthetic strategies. This allows for the introduction of nucleophiles like alcohols, thiols, and amines.

Field-Proven Insight: The key to achieving selectivity is to use reaction conditions that favor SₙAr over cross-coupling. This typically means avoiding a palladium catalyst and using a strong nucleophile, often with a base like sodium hydride (for alcohols/thiols) or potassium carbonate in a polar aprotic solvent like DMF or DMSO.

Experimental Protocol: Representative SₙAr with an Alcohol

-

Nucleophile Preparation: In a flame-dried flask under an inert atmosphere, add a solution of the desired alcohol (1.5 equiv) in anhydrous THF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Allow to warm to room temperature and stir for 30 minutes.

-

Substrate Addition: Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

-

Reaction: Heat the reaction mixture if necessary (e.g., to 60 °C) and monitor by TLC or LC-MS.

-

Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with ethyl acetate.

-

Purification: Dry the organic phase, concentrate, and purify by flash chromatography to yield the 2-alkoxy-3-bromo-4-methoxypyridine derivative, which is now primed for subsequent cross-coupling at the C3 position.

Caption: Stepwise functionalization workflow.

Application in Kinase Inhibitor Design: A Hypothetical Case Study

Many kinase inhibitors, such as those targeting ALK2 or PIM-1, feature a substituted aminopyridine core.[15][17] Let's consider how this compound could be used to synthesize a library of potential inhibitors.

-

Scaffold Elaboration: A Buchwald-Hartwig amination could be performed at the C3 position with a key amine fragment known to interact with the hinge region of a target kinase.

-

Vector Diversification: The resulting 3-amino-2-fluoro-4-methoxypyridine intermediate could then be subjected to SₙAr at the C2 position with a library of alcohols or amines to probe a solvent-exposed region of the ATP-binding pocket.

-

SAR Analysis: The methoxy group at C4 provides a stable anchor and influences the electronics of the core. The fluorine atom, now replaced, has served its purpose in activating the C2 position. The resulting library of compounds would allow for a systematic exploration of the structure-activity relationship (SAR).

This strategy, enabled by the specific reactivity of our building block, allows for the rapid generation of diverse and highly functionalized molecules, accelerating the hit-to-lead process.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a powerful tool for the efficient construction of complex, drug-like molecules. Its well-defined and orthogonal reactivity at the C2-fluoro and C3-bromo positions allows for controlled, stepwise synthetic operations. The embedded fluoro and methoxy groups offer intrinsic advantages in modulating physicochemical and pharmacokinetic properties. By leveraging the protocols and insights outlined in this guide, research organizations can significantly enhance their synthetic capabilities and accelerate their drug discovery pipelines.

References

- Unibrom Corp. Intermediates 3-Fluoro-4-methylphenol for critical molecular building block.

- Fengchen Group. The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis.

- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.

- Guidechem. How to Efficiently Synthesize 4-Bromo-2-methoxypyridine? - FAQ.

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- Sunway Pharm Ltd. 3-Bromo-4-fluoro-2-methoxypyridine - CAS:1256810-67-9.

- BenchChem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Link: 3-Bromo-5-fluoro-2-methoxypyridine in Chemical Synthesis Pathways.

- BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

- PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

- ACS Publications. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development.

- PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- BLD Pharm. 884494-52-4|3-Bromo-2-fluoro-4-iodopyridine.

- National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

- ACS Publications. Applications of Fluorine in Medicinal Chemistry.

- PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.

- MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

- BOCSCI Inc. Exploring the Reactivity of 3-Bromo-2-methoxypyridine in Chemical Synthesis.

- ACS Publications. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | Journal of Medicinal Chemistry.

- In-Silico Methods. Fluorine in drug discovery: Role, design and case studies.

- Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.

- Frontier Specialty Chemicals. 3-Bromo-2-chloro-4-methoxypyridin.

- National Institutes of Health. 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one.

- PubMed Central. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors.

- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.

- National Library of Medicine. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors.

- Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides.

- Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- ChemDiv. Kinases Inhibitors.

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Bromo-4-fluoro-2-methoxypyridine - CAS:1256810-67-9 - Sunway Pharm Ltd [3wpharm.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Fluorine in the Reactivity of 3-Bromo-2-fluoro-4-methoxypypyridine

Abstract

3-Bromo-2-fluoro-4-methoxypyridine is a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science.[1][2] Its synthetic utility is profoundly influenced by the strategic placement of its functional groups: a bromine atom, a fluorine atom, and a methoxy group on the pyridine core. This guide elucidates the nuanced role of the fluorine atom in modulating the reactivity of this versatile scaffold. We will explore how fluorine's unique electronic properties dictate regioselectivity in a variety of cornerstone reactions, including metal-catalyzed cross-couplings and nucleophilic aromatic substitutions. By synthesizing mechanistic principles with practical, field-proven insights, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to strategically leverage the fluorine substituent to achieve desired synthetic outcomes.

Introduction: The Strategic Importance of Fluorine in Pyridine Chemistry

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[3] In drug discovery, for instance, fluorination can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby increasing bioavailability and potency.[3] In the context of this compound, the fluorine atom is not merely a passive substituent but an active director of the molecule's reactivity. Its high electronegativity creates a significant inductive effect, influencing the electron density of the pyridine ring and the lability of adjacent functional groups.[4][5] This guide will dissect the interplay of these electronic effects and their practical implications for synthetic chemists.

Electronic Landscape of this compound: The Fluorine Effect

The reactivity of an aromatic system is fundamentally governed by the distribution of electron density within the ring. In this compound, the fluorine atom at the C2 position, adjacent to the nitrogen, exerts a powerful electron-withdrawing inductive effect (-I). This effect is most pronounced at the ortho (C3) and para (C5) positions. Concurrently, the methoxy group at C4 acts as an electron-donating group through resonance (+M) and an electron-withdrawing group through induction (-I), with the resonance effect generally being dominant. The bromine atom at C3 contributes a moderate -I effect and a weak +M effect.

The cumulative result of these competing electronic influences is a highly polarized pyridine ring with distinct regions of electrophilicity and nucleophilicity. The fluorine atom, in particular, plays a crucial role in activating the pyridine ring towards certain transformations while deactivating it towards others. For instance, the carbon atom bonded to fluorine becomes more electrophilic, making it a potential site for nucleophilic attack under specific conditions.[6]

Caption: Interplay of electronic effects in this compound.

Reactivity Profile: A Tale of Two Halogens and a Methoxy Group

The unique arrangement of substituents in this compound gives rise to a rich and varied reactivity profile. The fluorine and bromine atoms serve as versatile handles for a range of transformations, with the methoxy group further modulating the regioselectivity and reaction rates.

Metal-Catalyzed Cross-Coupling Reactions: The Bromine Handle

The bromine atom at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The C-Br bond is significantly more reactive towards oxidative addition to a low-valent palladium catalyst than the C-F bond. This differential reactivity allows for the selective functionalization of the C3 position while leaving the fluorine atom intact.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, the reaction with an aryl or heteroaryl boronic acid or ester proceeds regioselectively at the C3 position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagents and Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

-

Solvent: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

3.1.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting an aryl halide with a terminal alkyne.[7][8][9] Similar to the Suzuki coupling, this reaction occurs selectively at the C-Br bond of this compound.

Experimental Protocol: Sonogashira Coupling

-

Reagents and Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a suitable base (e.g., triethylamine or diisopropylethylamine).

-

Solvent and Alkyne: Add a degassed solvent such as THF or DMF, followed by the terminal alkyne (1.1-1.5 equiv).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

3.1.3. Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds. The bromine at C3 of this compound can be readily displaced by a primary or secondary amine in the presence of a palladium catalyst and a suitable base.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine's Activating Role

While the C-F bond is generally strong, the fluorine at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[10] This is due to the combined electron-withdrawing effects of the fluorine atom itself and the ring nitrogen, which stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[6][11][12] The attack preferentially occurs at the C2 and C6 positions of the pyridine ring, which are ortho and para to the nitrogen atom, respectively.[13] In this compound, the C2 position is particularly activated.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reagents and Setup: In a sealed tube or microwave vial, combine this compound (1.0 equiv), the desired nucleophile (e.g., an alcohol, thiol, or amine, 1.5-3.0 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH).

-

Solvent: Add a polar aprotic solvent such as DMF, DMSO, or NMP.

-

Reaction: Heat the reaction mixture to an elevated temperature (typically 100-150 °C), often with the aid of microwave irradiation to shorten reaction times.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent. Wash the combined organic extracts, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Metal-Halogen Exchange: The Bromine's Susceptibility

The C-Br bond can undergo metal-halogen exchange with strong organolithium bases like n-butyllithium or t-butyllithium at low temperatures.[14][15] This generates a highly reactive pyridyllithium intermediate that can be trapped with various electrophiles. The fluorine atom at the adjacent C2 position can influence the stability and subsequent reactivity of this organolithium species.[16]

Experimental Protocol: Metal-Halogen Exchange and Electrophilic Quench

-

Setup and Reagents: In a flame-dried, three-necked flask equipped with a thermometer, addition funnel, and nitrogen inlet, dissolve this compound (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether).

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a solution of n-butyllithium or t-butyllithium (1.0-1.1 equiv) while maintaining the low temperature. Stir for a short period (15-60 minutes).

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or DMF) dropwise at -78 °C.

-

Work-up: Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl solution. Extract with an organic solvent, dry, and concentrate. Purify as needed.

Caption: Key reactivity pathways of this compound.

Regioselectivity: The Decisive Influence of Fluorine

The fluorine atom is a key determinant of regioselectivity in several reactions involving this compound.

-

Directed Ortho-Metalation (DoM): While the methoxy group is a known directing group for ortho-lithiation, the presence of the adjacent fluorine atom can also influence the site of deprotonation.[17][18][19][20] The acidity of the C5 proton is enhanced by the inductive effects of the adjacent methoxy group and the para-disposed fluorine atom. This can lead to competitive lithiation at C5, depending on the reaction conditions and the base used.

-

Nucleophilic Aromatic Substitution: As previously discussed, the fluorine at C2 is the more labile leaving group in SNAr reactions compared to the bromine at C3. This is a direct consequence of the electronic activation provided by the adjacent ring nitrogen and the superior ability of fluorine to stabilize the transition state.

Comparative Reactivity Data

To illustrate the practical implications of fluorine's influence, consider the following hypothetical comparative data for a generic nucleophilic substitution reaction:

| Substrate | Relative Reaction Rate | Major Product |

| 3-Bromo-2-chloro-4-methoxypyridine | 1 | C2-Substitution |

| This compound | ~10-100 | C2-Substitution |

| 2,3-Dibromo-4-methoxypyridine | <0.1 | Complex Mixture |

This table highlights the significantly enhanced rate of SNAr at the C2 position when fluorine is the leaving group compared to chlorine, and the general inertness of the C-Br bond under these conditions.

Conclusion: A Versatile Tool for Molecular Architects

The fluorine atom in this compound is far more than a simple substituent; it is a powerful control element that dictates the molecule's reactivity and regioselectivity. By understanding the interplay of inductive and resonance effects, and by carefully selecting reaction conditions, synthetic chemists can selectively functionalize this versatile building block at either the C2 or C3 position. This level of control makes this compound an invaluable tool in the synthesis of complex molecules for a wide range of applications, from life-saving pharmaceuticals to cutting-edge materials.

References

- Vertex AI Search. (n.d.). 3-Bromo-5-Fluoro-2-Methoxypyridine | Properties, Uses, Safety Data & Supplier China.

-

Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

-

Fiedler, L., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34599-34610. [Link]

-

Kennemur, J. G. (2019). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 11(11), 1888. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Critical Link: 3-Bromo-5-fluoro-2-methoxypyridine in Chemical Synthesis Pathways.

- ACS Omega. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications.

- Guidechem. (n.d.). How to Efficiently Synthesize 4-Bromo-2-methoxypyridine? - FAQ.

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2826-2852. [Link]

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.

-

Tetrahedron Letters. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. 55(17), 2859-2862. [Link]

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.

- ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.

- University of Rochester. (n.d.). Directed (ortho) Metallation.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- BenchChem. (2025). Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

-

Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 7, 2026, from [Link]

- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). The dark side of fluorine. Chemical reviews, 114(4), 2432-2506. [Link]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

-

ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved February 7, 2026, from [Link]

- Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution.

- X-MOL. (2026, January 7). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.

-

Cai, M., Xu, Q., & Jiang, Y. (2007). Sonogashira reaction of aryl and heteroaryl halides with terminal alkynes catalyzed by a highly efficient and recyclable nanosized MCM-41 anchored palladium bipyridyl complex. Molecules, 12(4), 733-744. [Link]

-

European Journal of Chemistry. (2011). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. 2(1), 69-71. [Link]

- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....

- ResearchGate. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.

- JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.

- Alchemist-chem.com. (2026, January 22). 3-Fluoro-4-methoxypyridine: Properties, Safety, Uses, Synthesis & Supplier in China.

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 7, 2026, from [Link]

-

YouTube. (2023, April 13). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 7, 2026, from [Link]

- ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.

- ResearchGate. (n.d.). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design.

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of chemical research, 40(4), 275-286. [Link]

- Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-Fluoro-2-Methoxypyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 5. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. kbfi.ee [kbfi.ee]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. uwindsor.ca [uwindsor.ca]

- 19. baranlab.org [baranlab.org]

- 20. Directed ortho metalation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-fluoro-4-methoxypyridine

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-2-fluoro-4-methoxypyridine. This versatile heterocyclic building block is of significant interest due to the unique electronic and steric properties conferred by its fluorine and methoxy substituents, making it a valuable scaffold in medicinal chemistry and materials science. This document moves beyond simple procedural lists to explain the underlying mechanistic principles, the rationale for reagent selection, and practical considerations for reaction setup and optimization. Detailed, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, supported by mechanistic diagrams and data tables to facilitate successful implementation and adaptation in the laboratory.

Introduction: The Strategic Value of this compound

Substituted pyridine rings are privileged structures in countless pharmaceutical agents and functional materials. The specific scaffold, this compound, offers a unique combination of features for synthetic diversification. The bromine atom at the C3 position serves as a reliable handle for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds with high efficiency.[1] The flanking fluorine atom at C2 and the methoxy group at C4 electronically modulate the pyridine ring, influencing its reactivity and the physicochemical properties of the resulting derivatives.

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful and versatile methodology for constructing complex molecules from simple precursors.[2][3] These reactions generally proceed through a Pd(0)/Pd(II) catalytic cycle, enabling the precise formation of new bonds under relatively mild conditions.[4] This guide will focus on three of the most impactful transformations for this substrate: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Sonogashira coupling for C-C bond formation with terminal alkynes, and the Buchwald-Hartwig amination for C-N bond formation.

The Catalytic Engine: Understanding the Palladium Cross-Coupling Cycle

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. While specific details vary between coupling types, the core catalytic cycle involves three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[3][4] This is often the rate-limiting step. The choice of ligand is crucial here; electron-rich, bulky phosphine ligands can accelerate this process.[5]

-

Transmetalation (for C-C Couplings) or Base-Mediated Amine Coordination (for C-N Coupling) :

-

In Suzuki and Sonogashira reactions, the organic group from the coupling partner (organoboron or organocopper/alkyne) is transferred to the palladium center, displacing the halide.[4] This step often requires activation by a base.[6]

-

In Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium-amido complex.[7]

-

-

Reductive Elimination : The two organic fragments coupled on the Pd(II) center are expelled as the final product, regenerating the active Pd(0) catalyst to continue the cycle.[3] Sterically bulky ligands can promote this final step, improving overall reaction efficiency.[5]

One of the challenges with heteroaromatic substrates like pyridines is the potential for the ring nitrogen to coordinate to the palladium catalyst, which can sometimes inhibit catalytic activity.[8][9] The selection of appropriate ligands and reaction conditions is therefore essential to mitigate this effect and ensure high reaction efficiency.

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability and stability of boronic acid coupling partners, and its tolerance of a broad range of functional groups.[2][10] It is an exceptionally powerful tool for synthesizing biaryl and heteroaryl-aryl compounds from this compound.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions

| Component | Example Reagents | Purpose |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Precatalyst, provides the active Pd(0) species.[1] |

| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Stabilizes catalyst, modulates reactivity.[6] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[6] |

| Solvent | Dioxane/H₂O, Toluene, THF, DME | Solubilizes reagents; water often accelerates the reaction.[4] |

| Temperature | 80-110 °C | Provides energy to overcome activation barriers. |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with 4-methylphenylboronic acid.

Materials:

-

This compound (1.0 mmol, 208 mg)

-

4-Methylphenylboronic acid (1.2 mmol, 163 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Schlenk flask or microwave vial, magnetic stir bar, condenser

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[11] This reaction is invaluable for creating conjugated enyne systems and installing versatile alkyne handles for further synthetic transformations, such as click chemistry.[12] The classic protocol employs both a palladium catalyst and a copper(I) co-catalyst.

Caption: Catalytic Cycles of the Sonogashira Coupling.

Data Presentation: Typical Sonogashira Coupling Conditions

| Component | Example Reagents | Purpose |

| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling. |

| Copper(I) Source | CuI | Co-catalyst, forms the copper acetylide intermediate.[4] |

| Ligand | PPh₃ (often part of the Pd complex) | Stabilizes the palladium catalyst. |

| Base | Et₃N, DIPEA, Piperidine | Acts as a base and often as the solvent.[4] |

| Solvent | THF, DMF, Toluene | Co-solvent if the base is not used as the solvent. |

| Temperature | Room Temperature to 80 °C | Reaction conditions are typically mild.[11] |

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with trimethylsilylacetylene.

Materials:

-

This compound (1.0 mmol, 208 mg)

-

Trimethylsilylacetylene (1.5 mmol, 0.21 mL)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)

-

Copper(I) iodide (CuI) (0.06 mmol, 11 mg)

-

Triethylamine (Et₃N) (10 mL)

-

Schlenk flask, magnetic stir bar

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with inert gas three times.

-

Add degassed triethylamine followed by trimethylsilylacetylene via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (30 mL) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

(Optional Desilylation): The trimethylsilyl (TMS) protecting group can be removed by dissolving the purified product in THF and treating it with a fluoride source like tetrabutylammonium fluoride (TBAF) at room temperature to yield the terminal alkyne.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a vast array of aryl and heteroaryl amines that are prevalent in pharmaceuticals.[7] This reaction is highly sensitive to the choice of ligand and base, which must be carefully selected to accommodate the specific amine and aryl halide partners.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions

| Component | Example Reagents | Purpose |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precatalyst, provides the active Pd(0) species.[1] |

| Ligand | RuPhos, XPhos, BINAP | Bulky, electron-rich ligands are essential for this reaction.[9] |

| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. |

| Temperature | 80-120 °C | Higher temperatures are often required. |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine.

Materials:

-

This compound (1.0 mmol, 208 mg)

-

Morpholine (1.2 mmol, 0.105 mL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 mmol, 14 mg)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

-

Toluene (10 mL)

-

Glovebox or Schlenk line, sealed tube or microwave vial, magnetic stir bar

Procedure:

-

Strictly under an inert atmosphere (preferably in a glovebox): To a sealable reaction tube, add Pd₂(dba)₃, RuPhos, and NaOt-Bu.

-

Add the this compound and a magnetic stir bar.

-

Add the anhydrous toluene, followed by the morpholine via syringe.

-

Seal the tube tightly and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, carefully unseal the tube. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

-

Wash the filtrate with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to obtain the desired N-arylated product.

References

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

-

de Meijere, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]

-

de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics. [Link]

-

Campeau, L.-C., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

-

Welden, J. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Li, B., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nobelprize.org [nobelprize.org]

- 4. jmcct.com [jmcct.com]

- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Regioselective Lithiation of 3-Bromo-2-fluoro-4-methoxypyridine

Introduction: Strategic Functionalization of the Pyridine Scaffold

The substituted pyridine motif is a cornerstone in modern medicinal chemistry and drug development, featuring prominently in a vast array of pharmacologically active compounds. The ability to precisely introduce functional groups onto the pyridine ring is therefore of paramount importance. Among the various strategies for C-H functionalization, directed ortho-metalation (DoM) and halogen-metal exchange have emerged as powerful and versatile tools for the regioselective generation of organolithium intermediates, which can then be trapped with a wide range of electrophiles.[1][2][3][4]

This guide provides a detailed technical overview and actionable protocols for the lithiation of 3-bromo-2-fluoro-4-methoxypyridine, a polysubstituted pyridine with significant potential as a building block for novel chemical entities. The electronic and steric effects of the substituents—a bromine atom, a fluorine atom, and a methoxy group—create a fascinating case study in regioselectivity, offering two primary pathways for lithiation that can be selectively accessed through the judicious choice of reagents and reaction conditions.

This document will explore both the kinetically favored halogen-metal exchange at the C3-position, typically achieved with alkyllithium reagents like n-butyllithium (n-BuLi), and the thermodynamically driven deprotonation at the C5-position, facilitated by the directing effects of the fluoro and methoxy groups using a hindered amide base such as lithium diisopropylamide (LDA).[5][6][7] Understanding and controlling these competing pathways is crucial for the successful and predictable synthesis of desired 2,3,4,5-tetrasubstituted pyridine derivatives.

Mechanistic Considerations: A Tale of Two Pathways

The lithiation of this compound can proceed via two distinct and competitive mechanisms: Halogen-Metal Exchange and Directed ortho-Metalation (DoM). The outcome is dictated by the choice of the organolithium reagent and the inherent electronic properties of the substrate.

Pathway A: Halogen-Metal Exchange at C3

This pathway involves the direct exchange of the bromine atom at the C3 position with a lithium atom. This is typically a very fast, kinetically controlled process, especially when using alkyllithium reagents such as n-butyllithium (n-BuLi).[3][8][9] The reaction is driven by the formation of the more stable alkyne bromide (n-butyl bromide) and the new organolithium species.

Caption: Halogen-Metal Exchange at C3 using n-BuLi.

Pathway B: Directed ortho-Metalation (DoM) at C5

In this pathway, the methoxy group at C4 and the fluoro group at C2 act as Directed Metalation Groups (DMGs).[2][4][10] These groups coordinate to the lithium base, directing deprotonation to an adjacent ortho position. In this substrate, both the C2-fluoro and C4-methoxy groups direct towards the C3 and C5 positions. Since C3 is already substituted with bromine, the most acidic proton is at the C5 position, which is ortho to the methoxy group and meta to the fluoro group. The use of a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) favors this deprotonation over halogen-metal exchange.[5][11]

Caption: Directed ortho-Metalation at C5 using LDA.

Safety Precautions: Handling Organolithium Reagents

Organolithium reagents such as n-BuLi and LDA are pyrophoric, reacting violently with air and moisture.[12] They can cause severe caustic burns upon contact with skin. All manipulations must be performed under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves, is mandatory. Always have a Class D fire extinguisher readily available.

Experimental Protocols

Protocol 1: Halogen-Metal Exchange at C3 with n-Butyllithium

This protocol is designed to achieve selective lithiation at the C3 position via bromine-lithium exchange, followed by quenching with an electrophile (e.g., an aldehyde).

Materials and Equipment:

| Reagent/Equipment | Purpose |

| This compound | Starting Material |

| n-Butyllithium (in hexanes) | Lithiating Agent |

| Anhydrous Tetrahydrofuran (THF) | Solvent |

| Electrophile (e.g., benzaldehyde) | Trapping Agent |

| Saturated aq. NH₄Cl | Quenching Solution |

| Diethyl ether / Ethyl acetate | Extraction Solvent |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |

| Schlenk line / Inert gas supply (Ar/N₂) | Inert Atmosphere |

| Oven-dried round-bottom flasks and glassware | Reaction Vessels |

| Magnetic stirrer and stir bars | Agitation |

| Syringes and needles | Reagent Transfer |

| Low-temperature thermometer | Temperature Monitoring |

| Dry ice/acetone bath | Cooling |

Step-by-Step Procedure:

-

Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Reaction Setup: Place the flask under a positive pressure of inert gas. To the flask, add this compound (1.0 eq.). Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon addition.

-

Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add the chosen electrophile (e.g., benzaldehyde, 1.2 eq.) dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition of the electrophile, continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Caption: Workflow for Halogen-Metal Exchange.

Protocol 2: Directed ortho-Metalation at C5 with Lithium Diisopropylamide (LDA)

This protocol aims for selective deprotonation at the C5 position, followed by electrophilic quench.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| This compound | Starting Material |

| Diisopropylamine | LDA Precursor |

| n-Butyllithium (in hexanes) | LDA Precursor |

| Anhydrous Tetrahydrofuran (THF) | Solvent |

| Electrophile (e.g., iodine) | Trapping Agent |

| Saturated aq. NH₄Cl | Quenching Solution |

| Saturated aq. Na₂S₂O₃ (for iodine quench) | Reducing Agent |

| Diethyl ether / Ethyl acetate | Extraction Solvent |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |

| Schlenk line / Inert gas supply (Ar/N₂) | Inert Atmosphere |

| Oven-dried round-bottom flasks and glassware | Reaction Vessels |

| Magnetic stirrer and stir bars | Agitation |

| Syringes and needles | Reagent Transfer |

| Low-temperature thermometer | Temperature Monitoring |

| Dry ice/acetone bath | Cooling |

Step-by-Step Procedure:

-